Acetic acid;2-ethynylbenzene-1,4-diol
Description
Acetic acid;2-ethynylbenzene-1,4-diol is a compound combining acetic acid with a substituted benzene diol moiety. These hybrid structures often exhibit reactivity influenced by the diol’s hydroxyl groups and the ethynyl (alkyne) substituent, enabling applications in organic synthesis and materials science . Notably, benzene-1,4-diol derivatives are frequently employed in domino reactions (e.g., Michael additions) and as intermediates in natural product synthesis .
Properties
CAS No. |
827624-47-5 |
|---|---|
Molecular Formula |
C12H14O6 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
acetic acid;2-ethynylbenzene-1,4-diol |
InChI |
InChI=1S/C8H6O2.2C2H4O2/c1-2-6-5-7(9)3-4-8(6)10;2*1-2(3)4/h1,3-5,9-10H;2*1H3,(H,3,4) |
InChI Key |
JVMIJIWZAORQNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C#CC1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of acetic acid;2-ethynylbenzene-1,4-diol can be achieved through several methods. One common approach involves the reaction of 2-ethynylphenol with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:
Reaction of 2-ethynylphenol with acetic anhydride: This step involves mixing 2-ethynylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to facilitate the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Acetic acid;2-ethynylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives such as alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acetic acid;2-ethynylbenzene-1,4-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It can be employed in the study of enzyme-catalyzed reactions and metabolic pathways, providing insights into biological processes.
Medicine: Research into the compound’s potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of acetic acid;2-ethynylbenzene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound’s ethynyl and hydroxyl groups allow it to participate in various chemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact mechanisms by which the compound exerts its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzene-1,4-Diol Derivatives
- 2-Methoxybenzene-1,4-diol: Identified in Anogeissus leiocarpus extracts, this compound (7.54% peak area) demonstrates the influence of electron-donating substituents (methoxy) on phytochemical stability and antioxidant activity. In contrast, the ethynyl group in 2-ethynylbenzene-1,4-diol may enhance electrophilicity, affecting reactivity in cross-coupling reactions .
- 2-(4-Hydroxyphenyl) Acetic Acid: A phytotoxic metabolite from Spencermartinsia viticola, this compound highlights the role of acetic acid conjugates in biological systems.
Alkyne-Functionalized Diols
- 1,1,4,4-Tetraphenylbut-2-yne-1,4-diol : Used in synthesizing photochromic vinylidene-naphthofurans, this diol’s alkyne group facilitates acid-catalyzed cyclization. Comparatively, the ethynyl group in 2-ethynylbenzene-1,4-diol may enable similar applications in photoresponsive materials but with distinct electronic properties due to aromatic conjugation .
- 2-Butyne-1,4-diol: Brominated derivatives (e.g., 1,4-bis-(bromoacetoxy)-2-butene) are utilized as slimicides and polymer intermediates.
Acetic Acid-Diol Complexes in Materials Science
- Deep Eutectic Solvents (DES) : Mixtures of acetic acid with butane-1,4-diol or propane-1,2-diol serve as sustainable solvents for bioactive compound extraction. The ethynyl-substituted diol may enhance hydrogen-bonding capacity or thermal stability in DES formulations, though this requires empirical validation .
- Polymer Matrices : Polyesters like poly[(butane-1,4-diol)-alt-(succinic acid)] (Young’s modulus: 0.0335–0.0399 GPa) demonstrate tunable mechanical properties. Incorporating ethynylbenzene-diol moieties could introduce rigidity or crosslinking sites, improving mechanical performance in biomaterials .
Key Data and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
